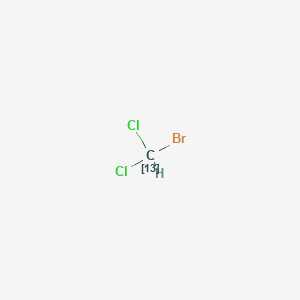
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexano
Descripción general
Descripción
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane, often abbreviated as 1,2-Dibromo-4-CE, is a synthetic organic compound that can be used in a variety of scientific research applications. It is a colorless liquid with a characteristic, pungent odor and a melting point of -12.7°C. It is a halogenated hydrocarbon derived from cyclohexane, with two bromine atoms and one ethyl group attached. 1,2-Dibromo-4-CE is a versatile compound that has a wide range of uses in laboratory experiments and research studies.
Aplicaciones Científicas De Investigación
Destino y Patrones de Depósito Atmosférico
El DBE-DBCH ha sido estudiado por su destino atmosférico, particularmente en regiones costeras canadienses. La investigación indica que este compuesto está presente en concentraciones significativas en muestras de aire, agua y precipitación. La variabilidad espacial y estacional, así como los patrones de depósito, sugieren que las emisiones de DBE-DBCH están generalizadas y no se limitan a ubicaciones específicas, probablemente derivadas de productos de consumo importados que contienen el compuesto .
Persistencia Ambiental y Bioacumulación
El impacto ambiental del DBE-DBCH ha sido evaluado, revelando su persistencia y potencial de bioacumulación. El compuesto se adsorbe fuertemente a las partículas en suspensión en el agua y el suelo, con una parte significativa depositándose en el sedimento. Esto sugiere que los organismos podrían estar expuestos al DBE-DBCH a través de la partición de la fase acuática disuelta, el suelo y la dieta, lo que lleva a la acumulación en tejidos lipofílicos .
Toxicidad y Disrupción Endocrina
La toxicidad del DBE-DBCH ha sido un tema de preocupación, particularmente su papel como disruptor endocrino que afecta las vías hormonales sexuales y tiroideas. Incluso a bajas concentraciones de exposición, el DBE-DBCH ha mostrado efectos tóxicos en la reproducción, el metabolismo y otros puntos finales, destacando la importancia de comprender su perfil toxicológico para las evaluaciones de riesgo ambiental y de salud humana .
Química Ambiental Urbana
Los estudios han encontrado que las concentraciones de DBE-DBCH se encuentran entre las más altas de los retardantes de llama a base de bromo medidos en el aire interior y urbano de Europa. Esto subraya la relevancia del compuesto en la química ambiental urbana, lo que exige más investigación sobre sus fuentes, transformaciones y estrategias de mitigación .
Transformación Microbiana y Quiralidad
El DBE-DBCH experimenta transformaciones microbianas, que pueden ser enantioselectivas. Este aspecto del comportamiento del compuesto es crucial para comprender su destino ambiental y las implicaciones de su quiralidad en la salud ecológica y humana .
Retardancia de Llama y Ciencia de Materiales
Como retardante de llama, las aplicaciones del DBE-DBCH se extienden a la ciencia de los materiales, donde se utiliza para mejorar la resistencia al fuego de los productos de consumo. Sus perfiles de efectividad y seguridad son esenciales para el desarrollo de nuevos materiales y la mejora de los existentes .
Química Analítica y Monitoreo
La detección y cuantificación del DBE-DBCH en muestras ambientales es vital para monitorear su distribución e impacto. Los avances en las técnicas de química analítica están permitiendo mediciones más precisas y sensibles, contribuyendo a mejores prácticas de gestión ambiental .
Evaluación de Riesgos y Ciencia Regulatoria
Dada su presencia en el medio ambiente y sus posibles impactos en la salud, el DBE-DBCH es un candidato para la evaluación de riesgos y la posible regulación. Comprender su comportamiento, vías de exposición y efectos es fundamental para informar las decisiones políticas y proteger la salud pública .
Safety and Hazards
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane is classified as hazardous . It is harmful if swallowed (H302) and harmful to aquatic life with long-lasting effects (H412) . Precautionary measures include avoiding release to the environment and wearing protective gloves/eye protection/face protection (P280) .
Direcciones Futuras
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane is an emerging pollutant often observed in the air . Understanding its fate in the environment is challenging due to the diversity of its stereoisomers . Future research could focus on its environmental occurrence, its emissions, and the processes it undergoes in different environments .
Mecanismo De Acción
Target of Action
1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane (TBECH) is known to bind to and activate the human androgen receptor (AR) . The AR is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone .
Mode of Action
TBECH closely overlaps with dihydrotestosterone (DHT), a natural ligand of the AR . This overlap allows TBECH to bind to the AR, leading to its activation . The activated AR then translocates into the nucleus and binds to androgen response elements (ARE) in the DNA, leading to the transcription of target genes .
Biochemical Pathways
The primary biochemical pathway affected by TBECH is the androgen signaling pathway . The activation of AR by TBECH leads to the transcription of genes involved in various biological processes, including male sexual differentiation, development and maintenance of secondary male sexual characteristics, spermatogenesis, and male sexual behavior .
Pharmacokinetics
TBECH is expected to bioaccumulate into lipophilic tissues due to its estimated log Kow (5.24) and a half-life of 1.7 days in fish . It is also known to adsorb strongly to suspended particulates in the water column (~12%), settle onto sediment (2.5%) with minimal volatilization, but with most partitioning and adsorbing strongly to soil (~85%) with negligible volatilization and slow biodegradation .
Result of Action
TBECH is a proven endocrine disruptor of sex and thyroid hormone pathways, with in vivo toxic effects on reproductive, metabolic, and other endpoints . It can cause cytotoxicity, including dose-dependent cell viability decreases, cell membrane permeability increases, cytoskeleton development damage, and apoptosis induction .
Action Environment
Environmental factors such as temperature and population density can influence the action, efficacy, and stability of TBECH . For instance, TBECH air concentrations were strongly related to temperature in urban Toronto and a remote site on the East coast . The most likely explanation for its environmental occurrence in Canada is the release from imported consumer products containing TBECH . Microbial processes in urban soils and in marine waters may have divergent enantioselectivity .
Análisis Bioquímico
Biochemical Properties
It is known that the compound is insoluble in water but can dissolve in organic solvents such as ethanol and ethyl ether This suggests that it may interact with lipid-rich environments in cells, such as cell membranes or intracellular organelles
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 72-73℃ and a boiling point of 308.26℃ . Information on how its effects change over time in in vitro or in vivo studies is currently lacking.
Metabolic Pathways
The metabolic pathways involving 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane are not well characterized. It is known that the compound can be metabolized rapidly
Transport and Distribution
Given its lipophilic nature, it is likely to be transported across cell membranes and distributed within lipid-rich environments in cells .
Subcellular Localization
It is possible that it could localize to lipid-rich organelles such as the endoplasmic reticulum or mitochondria due to its lipophilic nature .
Propiedades
IUPAC Name |
1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Br4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRRSJBLKOPVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CC1C(CBr)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br4 | |
| Record name | 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20123 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8024947 | |
| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-(1,2-dibromoethyl)-3,4-dibromocyclohexane is a white crystalline powder. Ester-like odor. (NTP, 1992), White solid; [HSDB] | |
| Record name | 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20123 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4585 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992), In water, <1 mg/mL at 68.9 °F, Insoluble in water, Soluble in chloroform; slightly soluble in ethyl acetate, Soluble in oxygenated and aromatic solvents. | |
| Record name | 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20123 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6146 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.28 (NTP, 1992) - Denser than water; will sink, Specific gravity: 2.28 | |
| Record name | 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20123 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6146 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000105 [mmHg] | |
| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4585 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
White solid, White crystalline powder | |
CAS RN |
3322-93-8 | |
| Record name | 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20123 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3322-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003322938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, 1,2-dibromo-4-(1,2-dibromoethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8024947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.034 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/502D5Q149T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6146 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
154 to 194 °F (NTP, 1992), 70-77 °C, MP: 67-76 °C | |
| Record name | 1-(1,2-DIBROMOETHYL)-3,4-DIBROMOCYCLOHEXANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20123 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,2-Dibromo-4-(1,2-dibromoethyl)cyclohexane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6146 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(5-Formyl-2-hydroxyphenyl)-(4-hydroxyphenyl)methyl]-4-hydroxybenzaldehyde](/img/structure/B127522.png)

![3-[(5-Formyl-2-methoxyphenyl)-(4-methoxyphenyl)methyl]-4-methoxybenzaldehyde](/img/structure/B127527.png)


![Bis[5-(5,5-dimethyl-1,3-dioxan-2-yl)-2-methoxyphenyl]-(4-methoxyphenyl)methanol](/img/structure/B127532.png)





